2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid
Description
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is a thiazole derivative comprising a 4-methyl-substituted thiazole ring linked to an ethanamine moiety, paired with oxalic acid as a counterion. Oxalic acid enhances solubility and stabilizes the compound via salt formation, a common strategy in pharmaceutical formulations . This compound is structurally analogous to bioactive thiazole derivatives, which are explored for anticancer, antimicrobial, and enzyme-inhibitory applications .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-4-9-6(8-5)2-3-7;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXTBLKXDKWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid exhibits significant biological activities, particularly in the fields of microbiology and pharmacology:
- Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The thiazole ring's ability to interact with microbial enzymes may contribute to this effect.
- Antifungal Activity: Preliminary tests suggest that this compound may exhibit antifungal properties against certain pathogenic fungi, making it a candidate for further investigation in antifungal drug development.
Pharmaceutical Development
The compound is being explored for its potential use in pharmaceuticals:
- Therapeutic Agent: Ongoing research aims to evaluate its efficacy in treating infections and inflammatory diseases. The unique structure may allow it to target specific biological pathways effectively.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex thiazole derivatives and other heterocycles, which are essential in drug discovery and development.
Data Table: Biological Activities
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition observed | |
| Antifungal | Candida albicans | Moderate inhibition | |
| Cytotoxicity | Human cancer cell lines | IC50 = 15 µM |
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Synthesis and Characterization
In another study, researchers synthesized this compound through a multi-step reaction involving the condensation of appropriate thiazole derivatives with oxalic acid. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity. This synthesis route is valuable for scaling up production for further research.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
2-Aminothiazole Sulfonamides (AB4)
- Structure : Features a 4-methylthiazole core with a sulfonamide group at the 2-position.
- Key Differences : Replaces the ethanamine-oxalic acid pair with a sulfonamide linkage.
- Biological Relevance : Exhibits similarity scores of 0.500–0.479 with standard drugs, suggesting comparable pharmacophore alignment but divergent substituent effects on target binding .
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine
Thiazole-Oxadiazole Hybrids
- Structure : Integrates a 1,3,4-oxadiazole ring with the thiazole core.
N,2-Dimethyl-(1,3-thiazol-4-yl)methylamine
- Structure : Positions the methyl and methylamine groups at the 4- and 2-positions, respectively.
- Key Differences : Altered substitution pattern reduces basicity compared to the ethanamine derivative, impacting solubility and receptor affinity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is a compound that integrates a thiazole derivative with oxalic acid, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, which contribute to their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Formula : C8H12N2O4S
Molecular Weight : 232.26 g/mol
CAS Number : 1062482-23-8
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Solubility | Soluble in water |
The biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves several key mechanisms:
- Enzyme Interaction : The compound can bind to various enzymes and receptors, modulating their activity. This includes potential interactions with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Pathway Modulation : It may influence biochemical pathways related to inflammation, microbial growth, and cell proliferation. For instance, thiazole derivatives have shown promise in anti-inflammatory and anticancer applications by targeting specific cellular pathways.
Biological Activity
Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated its potential as an antimicrobial agent. Compounds with similar thiazole structures have shown effectiveness against various bacterial strains and fungi. The specific mechanism often involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for microbial survival .
Anticancer Activity
Research has explored the anticancer potential of thiazole derivatives. For example, compounds that share structural similarities with 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA interaction and enzyme inhibition .
Case Studies
Several studies highlight the biological activity of thiazole derivatives:
- Acetylcholinesterase Inhibition : A study focused on thiazole derivatives revealed significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Evaluation : Research on thiazoloquinoxaline hybrids indicated promising antimicrobial properties against resistant bacterial strains, showcasing the potential of thiazole-containing compounds in drug development .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds on cancer cell lines (e.g., MCF-7) demonstrated significant antiproliferative activity, supporting the use of thiazole derivatives in cancer therapy .
Comparative Analysis with Similar Compounds
The following table compares 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid with other thiazole-related compounds:
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine oxalate, and how can purity be optimized?
The synthesis involves two key steps: (1) Preparation of the free base via condensation of 2-amino-4-methylthiazole with an appropriate aldehyde precursor under reflux in ethanol with catalytic acetic acid, followed by recrystallization . (2) Salt formation by reacting the free base with oxalic acid in a 1:1 molar ratio in methanol. Purity can be ensured via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validated by NMR (DMSO-d6, δ 2.35 ppm for thiazole-CH3) .
Q. How should researchers characterize the crystallographic structure of this compound, particularly hydrogen bonding involving oxalate?
Single-crystal X-ray diffraction using SHELXL is ideal. Oxalate’s hydrogen-bonding network can be resolved via O-H···N interactions (typical d = 1.8–2.0 Å). For high-resolution data, refine anisotropic displacement parameters and apply TWIN/BASF commands if twinning is observed . Validate using R1 (<5%) and wR2 (<12%) metrics .
Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls be designed?
Use CLSI-compliant broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include controls: (1) Oxalic acid at equivalent concentrations to isolate thiazole effects; (2) Reference antibiotics (e.g., ciprofloxacin); (3) Solvent-only blanks. Report MICs in triplicate .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR shifts be resolved?
Discrepancies may arise from tautomerism or solvent effects. Use variable-temperature NMR (25–60°C) to probe dynamic equilibria. Validate with DFT calculations (B3LYP/6-311++G**) incorporating implicit solvent models (e.g., PCM for DMSO). Compare with solid-state NMR if crystallography confirms protonation states .
Q. What strategies address solubility contradictions across pH conditions?
Conduct phase-solubility studies (pH 1.2–7.4, USP buffers). Post-solubility, analyze solids via PXRD and DSC to detect polymorphs. Apply Henderson-Hasselbalch equations to predict pH-dependent ionization, validated by potentiometric titration (e.g., GLpKa instrument) .
Q. How can the biological activity of the thiazole moiety be distinguished from the oxalate counterion?
Design comparative assays: (1) Test the free base (without oxalate) against the salt; (2) Use oxalic acid as a standalone control. Statistical analysis (ANOVA, p<0.05) identifies significant differences in MICs or cytotoxicity (e.g., MTT assay on HEK-293 cells) .
Q. What computational methods predict mutagenicity or carcinogenicity risks?
Employ QSAR models (e.g., Toxtree, Derek Nexus) trained on thiazole derivatives. Validate with Ames tests (TA98/TA100 strains ± S9 metabolic activation). Cross-reference with structural analogs like 5-nitro-1,3-thiazol-2-amine (CAS 5402-91-5) .
Q. How can researchers optimize crystallization conditions for high mosaicity or twinning?
Screen solvents (e.g., methanol/water) via vapor diffusion. For twinning, use SHELXL’s TWIN command with HKLF5 data. Refine mosaicity by adjusting crystal mounting (e.g., shorter exposure times) and reprocessing data with CELL_NOW .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
